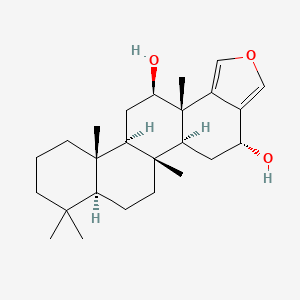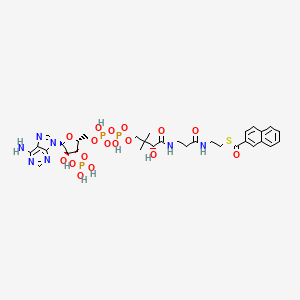
2-Naphthoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-naphthoic acid.. It has a role as a mouse metabolite. It derives from a 2-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons
Research indicates that 2-Naphthoyl-CoA plays a crucial role in the anaerobic oxidation of PAHs. In a study by Selesi et al. (2009), the deltaproteobacterial culture N47 was found to anaerobically oxidize naphthalene and 2-methylnaphthalene, converting them to 2-Naphthoyl-CoA. This process involves reductive ring cleavage, leading to the formation of acetyl-CoA and CO2 (Selesi et al., 2009).
Enzymatic Dearomatization
Eberlein et al. (2013) discovered a 2-Naphthoyl-CoA reductase, a novel enzyme involved in the dearomatization of 2-Naphthoyl-CoA. This enzyme facilitates the conversion of 2-Naphthoyl-CoA to 5,6,7,8-tetrahydro-2-Naphthoyl-CoA, which is a key step in the degradation pathway of PAHs under anoxic conditions (Eberlein et al., 2013).
Molecular Detection of Anaerobic PAH Degradation
Morris et al. (2014) developed a PCR-based assay to detect microorganisms capable of anaerobically degrading naphthalene, which involves the gene encoding 2-Naphthoyl-CoA reductase. This method represents the first molecular tool for monitoring anaerobic PAH degradation (Morris et al., 2014).
Understanding Anaerobic Naphthalene Degradation Pathway
Weyrauch et al. (2020) identified intermediates and enzymes in the anaerobic naphthalene degradation pathway, revealing the role of 2-Naphthoyl-CoA reductase in converting 2-Naphthoyl-CoA to hexahydro-2-Naphthoyl-CoA, indicating a β-oxidation-like degradation pathway (Weyrauch et al., 2020).
Hydride Transfer Mechanism
Willistein et al. (2019) explored the enzymatic mechanism of 2-Naphthoyl-CoA reductase, revealing a hydride transfer process that operates below the redox limit of known biological hydride transfer processes. This study provides insights into the biochemical adaptation of enzymes to extremely low redox potentials (Willistein et al., 2019).
Eigenschaften
Produktname |
2-Naphthoyl-CoA |
|---|---|
Molekularformel |
C32H42N7O17P3S |
Molekulargewicht |
921.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] naphthalene-2-carbothioate |
InChI |
InChI=1S/C32H42N7O17P3S/c1-32(2,26(42)29(43)35-10-9-22(40)34-11-12-60-31(44)20-8-7-18-5-3-4-6-19(18)13-20)15-53-59(50,51)56-58(48,49)52-14-21-25(55-57(45,46)47)24(41)30(54-21)39-17-38-23-27(33)36-16-37-28(23)39/h3-8,13,16-17,21,24-26,30,41-42H,9-12,14-15H2,1-2H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t21-,24-,25-,26+,30-/m1/s1 |
InChI-Schlüssel |
DPWZDDZXXDPFNM-YGFBVEKBSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



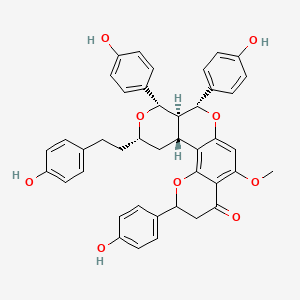
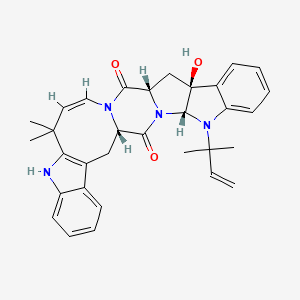
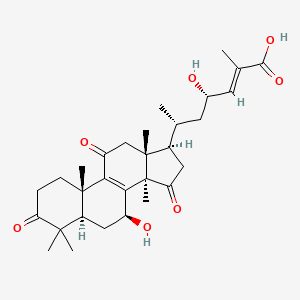
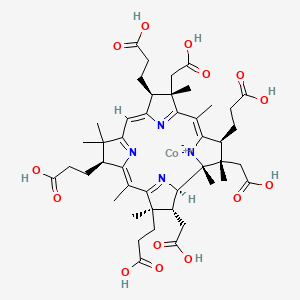

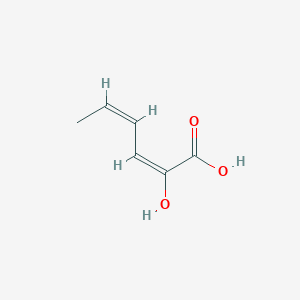

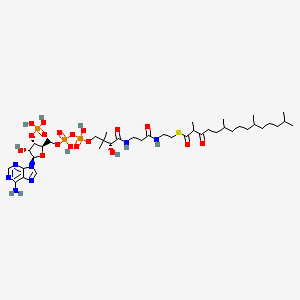
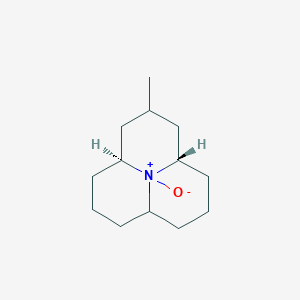
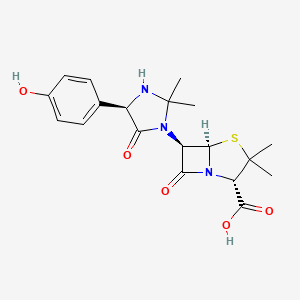
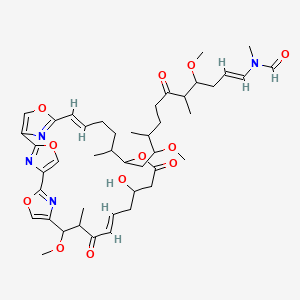
![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)

